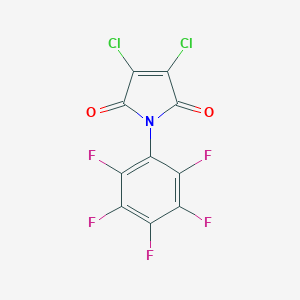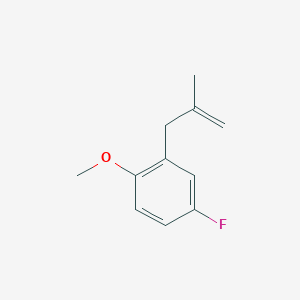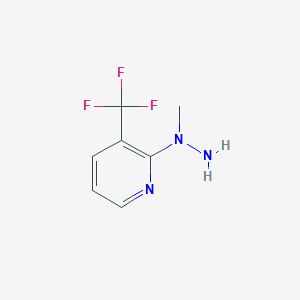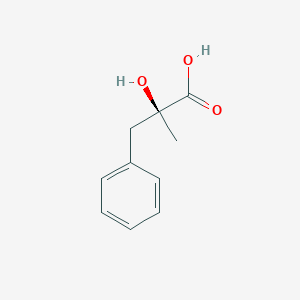
6-Methoxy-2-phenylquinoline-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a carbonyl chloride group at the 4-position, a methoxy group at the 6-position, and a phenyl group at the 2-position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- typically involves the chlorination of 4-quinolinecarboxylic acid derivatives. The reaction conditions often require the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
Industrial production methods for 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition .
化学反応の分析
Types of Reactions
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
Amides and Esters: These are the major products formed from nucleophilic substitution reactions involving amines and alcohols, respectively.
Oxidized and Reduced Quinoline Derivatives: These are formed from oxidation and reduction reactions of the quinoline ring.
科学的研究の応用
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols . This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives .
類似化合物との比較
Similar Compounds
4-Quinolinecarbonyl chloride,6-methoxy-2-methyl-: Similar structure but with a methyl group instead of a phenyl group at the 2-position.
4-Quinolinecarbonyl chloride,6-methoxy-2-ethyl-: Similar structure but with an ethyl group instead of a phenyl group at the 2-position.
Uniqueness
4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is unique due to the presence of the phenyl group at the 2-position, which can influence its reactivity and the types of derivatives formed .
特性
CAS番号 |
174636-82-9 |
|---|---|
分子式 |
C17H12ClNO2 |
分子量 |
297.7 g/mol |
IUPAC名 |
6-methoxy-2-phenylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C17H12ClNO2/c1-21-12-7-8-15-13(9-12)14(17(18)20)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChIキー |
JXANKJLPNXHURP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
同義語 |
4-QUINOLINECARBONYL CHLORIDE,6-METHOXY-2-PHENYL- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


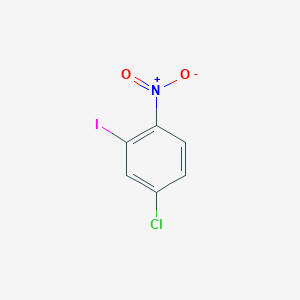
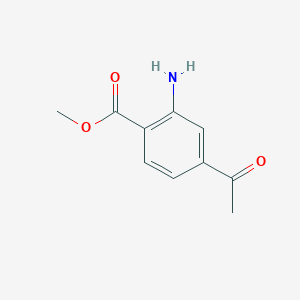
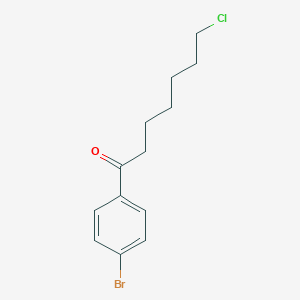
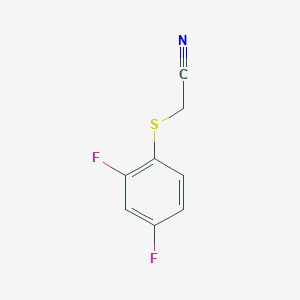
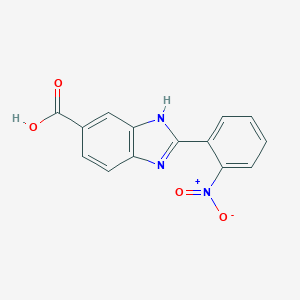
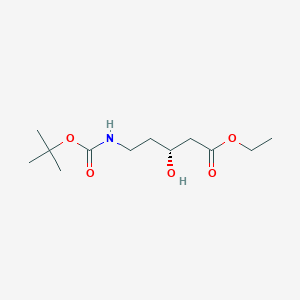
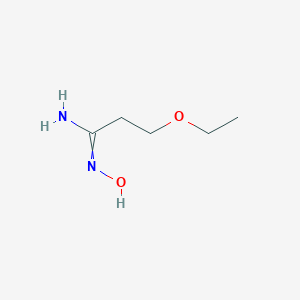
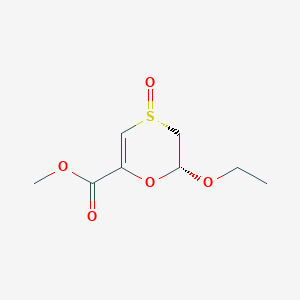
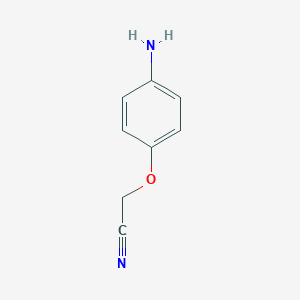
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
